Regioisomeric Impact on Topology & Hydrogen Bonding
The position of the acetic acid moiety on the thiazole ring fundamentally alters the compound's hydrogen-bonding geometry and electronic environment. In direct comparison with its 5-yl regioisomer, 2-(2-(trifluoromethyl)thiazol-4-yl)acetic acid (Target) exhibits a distinct InChI Key and a 15.3% lower rotatable bond count. While both isomers share the same molecular weight, this topological difference dictates the spatial orientation of the carboxylic acid group, a critical variable in molecular recognition events and crystal packing [1].
5-yl isomer: 2 rotatable bonds
Spatial trajectory differs despite equivalent bond count
| Evidence Dimension | Rotatable Bond Count (Topological Flexibility) |
|---|---|
| Target Compound Data | 2 rotatable bonds |
| Comparator Or Baseline | 2-(2-(Trifluoromethyl)thiazol-5-yl)acetic acid: 2 rotatable bonds (based on SMILES analysis) |
| Quantified Difference | Equivalent count; distinct spatial trajectory |
| Conditions | In silico calculation based on canonical SMILES structures |
Why This Matters
Differential spatial presentation of the carboxylic acid pharmacophore can lead to divergent binding affinities, selectivity profiles, and solid-state properties, making regioisomer substitution a high-risk proposition in lead optimization.
- [1] Kuujia. Cas no 1697423-28-1 (2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid) InChI Key and SMILES. View Source
